molecular formula C20H24N2O3 B11976470 2-(5-Isopropyl-2-methylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide CAS No. 303064-31-5

2-(5-Isopropyl-2-methylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide

Cat. No.: B11976470
CAS No.: 303064-31-5
M. Wt: 340.4 g/mol
InChI Key: FDERSSXENZPEJS-CIAFOILYSA-N
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Description

2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes phenoxy and benzylidene groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(5-Isopropyl-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxy and benzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity may be studied for potential therapeutic applications.

    Medicine: It could be investigated for its potential as a drug candidate.

    Industry: The compound may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide exerts its effects would depend on its specific biological or chemical activity. Typically, such compounds interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide include other hydrazide derivatives and compounds with phenoxy or benzylidene groups. Examples might include:

  • 2-(4-Isopropylphenoxy)acetohydrazide
  • N’-(4-Methoxybenzylidene)acetohydrazide

Uniqueness

What sets 2-(5-Isopropyl-2-methylphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

303064-31-5

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)17-9-8-15(3)19(11-17)25-13-20(23)22-21-12-16-6-5-7-18(10-16)24-4/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI Key

FDERSSXENZPEJS-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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